9-(3-Chloro-2-methylphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Description
9-(3-Chloro-2-methylphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C21H26ClN5O2 and its molecular weight is 415.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research in synthetic chemistry has led to the development of various substituted purinediones, including those related to the mentioned compound. Studies such as those conducted by Ondrej Šimo, A. Rybár, and J. Alföldi (1995) have explored the synthesis of alkyl- or aryl-substituted purinediones through multi-step processes, highlighting methodologies that might be applicable to synthesizing compounds like the one . These processes involve reactions starting from specific methylpyrimidines, indicating a broad interest in purine-derived compounds for their structural diversity and potential applications (Ondrej Šimo et al., 1995).
Potential Pharmacological Applications
The exploration of purinediones extends into pharmacological research, as indicated by studies on related compounds. For example, research on substituted analogues based on pyrimidopurinediones has revealed their potential anti-inflammatory activity, suggesting a possible area of application for compounds within this class. Such studies have synthesized and evaluated various analogues for their effectiveness in models of chronic inflammation, providing insight into the therapeutic potential of these compounds (J. Kaminski et al., 1989).
Properties
IUPAC Name |
9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O2/c1-12(2)9-27-19(28)17-18(24(5)21(27)29)23-20-25(10-13(3)11-26(17)20)16-8-6-7-15(22)14(16)4/h6-8,12-13H,9-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVFIZWPECWINW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(C)C)C4=C(C(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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